Cas no 376362-05-9 (2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)-)
![2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)- structure](https://it.kuujia.com/scimg/cas/376362-05-9x500.png)
376362-05-9 structure
Nome del prodotto:2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)-
2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-,(2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propenyl]-2,6-dihydroxyphenyl]-2-methyl-2-butenyl ester, (2E)-
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)-
- [(E)-4-[3-[(E)-3-(2,4-dihydroxyphenyl)prop-2-enoyl]-2,6-dihydroxyphenyl]-2-methylbut-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- 3'-(4-Coumaroyloxy-3-methylbutyl-2(E)-enyl)-2,4,2',4'-tetrahydroxychalcone
- (2E)-4-[3-[(2E)-3-(2,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl (2E)-3-(4-hydroxyphenyl)-2-propenoate
- Demethoxyisogemichalcone C
- 376362-05-9
- CHEMBL514745
- CHEBI:140133
- LMPK12120122
- DTXSID101101038
- 3''-[gamma-hydroxymethyl-(E)-gamma-methylallyl]-2,4,2'',4''-tetrahydroxychalcone 11''-O-coumarate
- BDBM50250979
-
- Inchi: 1S/C29H26O8/c1-18(17-37-28(35)15-5-19-3-8-21(30)9-4-19)2-11-23-26(33)14-12-24(29(23)36)25(32)13-7-20-6-10-22(31)16-27(20)34/h2-10,12-16,30-31,33-34,36H,11,17H2,1H3/b13-7+,15-5+,18-2+
- Chiave InChI: XXQUTHYOIGFGPG-MPKNGZDBSA-N
- Sorrisi: OC1C(C(/C=C/C2C=CC(=CC=2O)O)=O)=CC=C(C=1C/C=C(\C)/COC(/C=C/C1C=CC(=CC=1)O)=O)O
Proprietà calcolate
- Massa esatta: 502.16276778g/mol
- Massa monoisotopica: 502.16276778g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 37
- Conta legami ruotabili: 10
- Complessità: 841
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.8
- Superficie polare topologica: 145Ų
2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)- Letteratura correlata
-
1. Back matter
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
376362-05-9 (2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-4-[3-[(2E)-3-(2,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-2,6-dihydroxyphenyl]-2-methyl-2-buten-1-yl ester, (2E)-) Prodotti correlati
- 129535-81-5([(3-Phenoxyphenyl)methyl](propan-2-yl)amine)
- 2648939-13-1(methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate dihydrochloride)
- 1805020-77-2(3-Amino-4-(aminomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 866590-99-0(2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide)
- 1018129-76-4(4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide)
- 897616-45-4(N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide)
- 476438-76-3(N-(4-ethyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)
- 3581-91-7(4,5-Dimethylthiazole)
- 1691827-22-1(2-(2-bromo-4-fluorophenyl)cyclopropylmethanamine)
- 1805581-50-3(Methyl 6-bromo-3-chloro-2-cyanobenzoate)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
